![molecular formula C9H21N3O B1385188 3-{[2-(Diethylamino)ethyl]amino}propanamide CAS No. 1040688-15-0](/img/structure/B1385188.png)
3-{[2-(Diethylamino)ethyl]amino}propanamide
Overview
Description
“3-{[2-(Diethylamino)ethyl]amino}propanamide” is a chemical compound with the CAS Number: 1040688-15-0 . It has a molecular weight of 187.29 .
Molecular Structure Analysis
The molecule contains a total of 33 bonds. There are 12 non-H bonds, 1 multiple bond, 8 rotatable bonds, 1 double bond, 1 primary amide (aliphatic), 1 secondary amine (aliphatic), and 1 tertiary amine (aliphatic) .Physical And Chemical Properties Analysis
The compound has a molecular formula of C9H21N3O and a molecular weight of 187.28 . The InChI code is 1S/C9H21N3O/c1-3-12(4-2)8-7-11-6-5-9(10)13/h11H,3-8H2,1-2H3,(H2,10,13) .Scientific Research Applications
Muscle Relaxant and Anticonvulsant Activities
3-Diethylamino-2, N-dimethyl-N-(3-phenyl-5-isoxazolyl)propanamide, a derivative of 3-{[2-(Diethylamino)ethyl]amino}propanamide, has demonstrated selective muscle relaxant and anticonvulsant activities. This compound's structure-activity relationship emphasizes the influence of the 3-amino moiety and the substituent on the isoxazolyl 5-amino group (Tatee et al., 1986).
Spectroscopic and Structural Characterization
2-[(2-Ethoxy-3,4-dioxocyclobut-1-en-yl)amino]propanamide, structurally related to 3-{[2-(Diethylamino)ethyl]amino}propanamide, has been characterized using ab initio calculations and IR-LD spectroscopy, providing insights into structural information and IR band assignments (Zareva, 2006).
Fluorescent ATRP Initiator in Polymerizations
The synthesis and analysis of 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide revealed its efficiency as a fluorescent ATRP initiator in polymerizations of acrylates, contributing to the field of polymer chemistry (Kulai & Mallet-Ladeira, 2016).
Synthesis and Characterization of Bonding Agents
3-(Bis(2-hydroxyethyl)amino)propanamide (BEAPAM), related to 3-{[2-(Diethylamino)ethyl]amino}propanamide, was synthesized and characterized as a new bonding agent or intermediate, highlighting its potential in material science (Luo-liang, 2010).
Antitumor and Antibacterial Activities
Various derivatives of 3-{[2-(Diethylamino)ethyl]amino}propanamide have shown potential in antitumor and antibacterial activities, indicating their relevance in medicinal chemistry and drug development (Gomez-Monterrey et al., 2011); (Abbasi et al., 2020).
Synthesis and Anticonvulsant Studies
N-Benzyl-3-[(chlorophenyl)amino]propanamides, structurally related to 3-{[2-(Diethylamino)ethyl]amino}propanamide, were synthesized and found to be effective in anticonvulsant tests, contributing to epilepsy treatment research (Idris et al., 2011).
Safety and Hazards
Mechanism of Action
The compound’s pharmacokinetics, or how it is absorbed, distributed, metabolized, and excreted (ADME) in the body, would also depend on its chemical properties. For instance, its molecular weight (187.28 ) and the presence of polar amide and amine groups could influence its solubility and permeability, affecting its bioavailability.
properties
IUPAC Name |
3-[2-(diethylamino)ethylamino]propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N3O/c1-3-12(4-2)8-7-11-6-5-9(10)13/h11H,3-8H2,1-2H3,(H2,10,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOMVMBTUOGTASY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNCCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[2-(Diethylamino)ethyl]amino}propanamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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